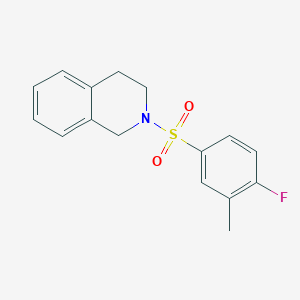

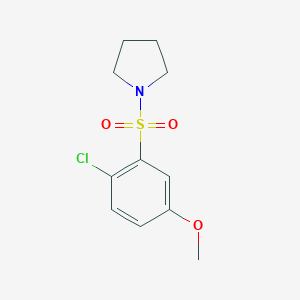

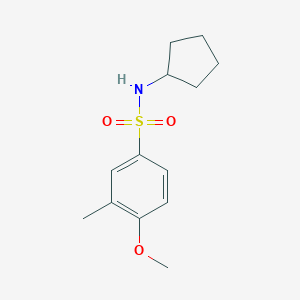

![molecular formula C16H25NO2S B288774 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine, also known as TES, is a chemical compound that has been widely used in scientific research. It is a sulfonamide compound that is commonly used as a protecting group in organic synthesis. TES is known for its ability to protect amines and alcohols during chemical reactions, and it has been extensively studied for its potential applications in the pharmaceutical industry.

Wirkmechanismus

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine works by protecting the amine or alcohol functional group during chemical reactions. It is a stable compound that can be easily removed after the reaction is complete, leaving the desired product intact. 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has been shown to be a highly effective protecting group, with little to no side reactions or unwanted byproducts.

Biochemical and Physiological Effects:

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has not been extensively studied for its biochemical or physiological effects. However, it is known to be a stable compound that does not readily degrade or break down in biological systems. 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has been shown to be non-toxic and non-irritating to the skin and eyes.

Vorteile Und Einschränkungen Für Laborexperimente

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and stored. It is also a highly effective protecting group that can be easily removed after the reaction is complete. However, 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine does have some limitations. It is not suitable for use with certain functional groups, such as carboxylic acids and phenols. It is also not suitable for use in reactions that require high temperatures or strong acids or bases.

Zukünftige Richtungen

There are several potential future directions for research involving 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine. One area of interest is the development of new protecting groups that are more effective or versatile than 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine. Another area of interest is the development of new synthetic methods that use 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine or related compounds as intermediates. Additionally, 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine may have potential applications in the development of new drugs or biologically active compounds. Further research is needed to explore these possibilities.

Synthesemethoden

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine can be synthesized through a multi-step process, starting with the reaction of piperidine with 2,4,5-trimethylbenzenesulfonyl chloride. The resulting product is then treated with ethyl magnesium bromide to form 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine. The synthesis of 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine is relatively simple and can be carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has been widely used in scientific research as a protecting group for amines and alcohols during chemical reactions. It has been extensively studied for its potential applications in the pharmaceutical industry, particularly in the synthesis of new drugs. 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has also been used in the synthesis of peptides and other biologically active compounds.

Eigenschaften

Produktname |

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine |

|---|---|

Molekularformel |

C16H25NO2S |

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

2-ethyl-1-(2,4,5-trimethylphenyl)sulfonylpiperidine |

InChI |

InChI=1S/C16H25NO2S/c1-5-15-8-6-7-9-17(15)20(18,19)16-11-13(3)12(2)10-14(16)4/h10-11,15H,5-9H2,1-4H3 |

InChI-Schlüssel |

GMLUDRXWBXMIPB-UHFFFAOYSA-N |

SMILES |

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)C |

Kanonische SMILES |

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)

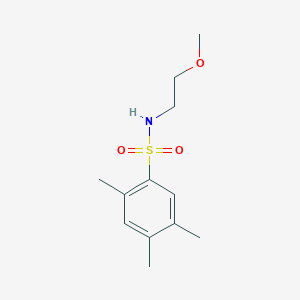

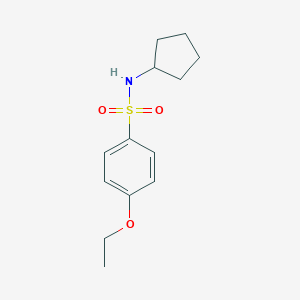

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)

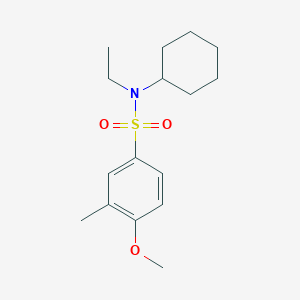

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)

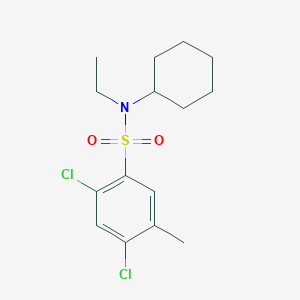

![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)